2-(2,4-Dimethoxyphenyl)phenol
Description
2-(2,4-Dimethoxyphenyl)phenol is a phenolic compound featuring a methoxy-substituted aromatic system. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol (calculated). The compound consists of a phenol ring attached to a 2,4-dimethoxyphenyl group at the ortho position, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-10-7-8-12(14(9-10)17-2)11-5-3-4-6-13(11)15/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDIFGJWJBNARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683544 | |
| Record name | 2',4'-Dimethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-69-9 | |
| Record name | 2′,4′-Dimethoxy[1,1′-biphenyl]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Dimethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dimethoxyphenyl)phenol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Positional Isomerism
Positional Isomers
- 4-(2,4-Dimethoxyphenyl)phenol (CAS: 1119454-89-5): This positional isomer features the dimethoxyphenyl group attached at the para position of the phenol ring.
- 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol: Replacing the 2,4-dimethoxy group with 2,5-dimethoxy introduces electronic differences, as the methoxy groups are meta rather than para to each other. This affects resonance stabilization and hydrogen-bonding capacity .
Functional Group Additions
- 2-Chloro-4-(2,4-dimethoxyphenyl)phenol (CAS: 1261899-34-6): The addition of a chlorine atom at the 4-position of the phenol ring increases lipophilicity and may enhance stability against oxidative degradation. Its molecular formula is C₁₄H₁₃ClO₃ (Molar mass: 264.7 g/mol) .
- Triazole Derivatives: Compounds like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid introduce a triazole ring, which modifies electronic properties and enables hydrogen bonding.
Chalcone and Diazenyl Derivatives
- (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one: A chalcone derivative with conjugated enone systems, this compound exhibits extended π-electron delocalization, influencing UV-Vis absorption and redox behavior .
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: The diazenyl (–N=N–) group introduces conjugation and photochemical reactivity, making it relevant in dye chemistry .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-(2,4-Dimethoxyphenyl)phenol | C₁₄H₁₄O₃ | 230.26 | High melting point, moderate solubility |
| 4-(2,4-Dimethoxyphenyl)phenol | C₁₄H₁₄O₃ | 230.26 | Improved solubility in ethanol/water mixes |
| 2-Chloro-4-(2,4-dimethoxyphenyl)phenol | C₁₄H₁₃ClO₃ | 264.70 | Enhanced lipophilicity, stable under light |
| Triazole-thioacetic acid ester | C₁₃H₁₄N₄O₃S | 324.35 | Water-insoluble, predicted low acute toxicity |
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